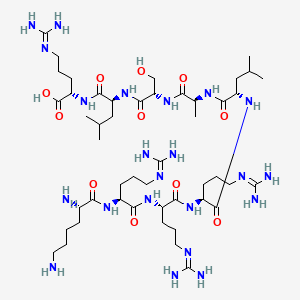
S6K Substrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The S6K Substrate is a peptide sequence derived from the human 40S ribosomal protein S6. This substrate is utilized by various active protein kinases, including but not limited to CLK2, MRCKalpha, MRCKbeta, p70S6K, ROCK1, ROCK2, RSK1, RSK3, PIM1, and PIM2 . The sequence of the this compound is Lys-Arg-Arg-Arg-Leu-Ala-Ser-Leu-Arg .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The S6K Substrate is synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process typically involves the following steps:
Attachment of the first amino acid: to a solid resin.
Deprotection: of the amino acid’s alpha-amino group.
Coupling: of the next amino acid using activating agents like HBTU or DIC.
Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.
Cleavage: of the peptide from the resin and purification using high-performance liquid chromatography (HPLC).
Industrial Production Methods
In industrial settings, the production of the this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and consistency. The final product is typically lyophilized to ensure stability and ease of storage .
Análisis De Reacciones Químicas
Types of Reactions
The S6K Substrate undergoes phosphorylation reactions, where specific serine or threonine residues are phosphorylated by protein kinases. This modification is crucial for the substrate’s role in signal transduction pathways .
Common Reagents and Conditions
Reagents: Adenosine triphosphate (ATP) is commonly used as the phosphate donor in phosphorylation reactions.
Conditions: These reactions typically occur in buffered solutions at physiological pH and temperature.
Major Products
The primary product of these reactions is the phosphorylated form of the this compound, which can then participate in various cellular processes .
Aplicaciones Científicas De Investigación
The S6K Substrate is widely used in scientific research due to its role in various cellular processes:
Mecanismo De Acción
The S6K Substrate exerts its effects through phosphorylation by specific protein kinases. This phosphorylation event triggers downstream signaling pathways that regulate various cellular functions, including protein synthesis, cell growth, and metabolism . The molecular targets of the this compound include ribosomal protein S6 and other components of the translational machinery .
Comparación Con Compuestos Similares
Similar Compounds
RSK Substrate: Another peptide substrate used by ribosomal S6 kinases.
Akt Substrate: Utilized by protein kinase B (Akt) in similar phosphorylation reactions.
Uniqueness
The S6K Substrate is unique due to its specific sequence derived from the human 40S ribosomal protein S6, making it particularly suitable for studying the activity of S6 kinases .
Propiedades
Fórmula molecular |
C48H94N22O11 |
|---|---|
Peso molecular |
1155.4 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C48H94N22O11/c1-25(2)22-33(41(77)63-27(5)36(72)70-35(24-71)43(79)69-34(23-26(3)4)42(78)67-32(44(80)81)16-11-21-62-48(57)58)68-40(76)31(15-10-20-61-47(55)56)66-39(75)30(14-9-19-60-46(53)54)65-38(74)29(13-8-18-59-45(51)52)64-37(73)28(50)12-6-7-17-49/h25-35,71H,6-24,49-50H2,1-5H3,(H,63,77)(H,64,73)(H,65,74)(H,66,75)(H,67,78)(H,68,76)(H,69,79)(H,70,72)(H,80,81)(H4,51,52,59)(H4,53,54,60)(H4,55,56,61)(H4,57,58,62)/t27-,28-,29-,30-,31-,32-,33-,34-,35-/m0/s1 |
Clave InChI |
ZEWMGFRMZSJVJX-AGQURRGHSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)N |
SMILES canónico |
CC(C)CC(C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















